N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide
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Overview
Description
“N’-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide” is a chemical compound with the CAS Number: 477710-90-0 . It has a molecular weight of 358.32 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The InChI key for this compound is VTSPPJLOCLSCNX-FOKLQQMPSA-N .Physical and Chemical Properties Analysis
This compound is solid in its physical form . It has a molecular weight of 358.32 . The InChI key for this compound is VTSPPJLOCLSCNX-FOKLQQMPSA-N .Scientific Research Applications
Spectroscopic Investigations and Molecular Dynamics
N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide and its derivatives have been extensively studied for their vibrational spectra using FT-IR and FT-Raman spectroscopy. These studies offer insights into the molecular structure and electronic properties, essential for understanding the compound's industrial and biological significance. Quantum chemical studies, including density functional theory (DFT) calculations, help in optimizing molecular structures and understanding electronic distributions, providing a foundation for further research applications (Pillai et al., 2017).
Biological Activity and Molecular Docking
Several studies have explored the biological activities of pyrazole derivatives. Investigations into the cytotoxic activities of these compounds against various cell lines, including human leukemia cells, offer promising avenues for developing potential anticancer agents. Additionally, molecular docking studies have been conducted to assess the potential inhibitory effects of these compounds on various enzymes and proteins, which is crucial for pharmaceutical research and drug development (Asegbeloyin et al., 2014).
Antidiabetic and Antioxidant Potential
Recent studies have revealed the antidiabetic and antioxidant activities of certain pyrazole derivatives. In vitro evaluations against enzymes like α-glucosidase indicate the potential of these compounds in managing diabetes. These findings are further supported by molecular docking studies, suggesting the inhibition mechanisms of these compounds against specific enzymes (Karrouchi et al., 2020).
Antimicrobial Evaluation
Pyrazole derivatives have shown significant antimicrobial activity against various bacteria and fungi. Studies indicate that these compounds can be potent antimicrobial agents, with some showing activity against gram-positive bacteria. Such properties are vital for developing new antimicrobial drugs in the face of increasing antibiotic resistance (Ningaiah et al., 2014).
Conformational Analysis and Stability Studies
The conformational analysis of pyrazole derivatives, aided by spectroscopic methods and DFT studies, is crucial in understanding their stability and reactivity. Such studies provide insights into the molecular geometry, electronic structure, and charge distribution, which are essential for predicting the reactivity and potential applications of these compounds (Karrouchi et al., 2021).
Anticancer Screening and Pharmacological Evaluation
The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. These studies have identified compounds with significant anticancer activities, opening avenues for new cancer therapies. Additionally, in vitro antimicrobial activities against bacteria and fungi further highlight the pharmacological potential of these compounds (Kumar et al., 2021).
Antibacterial Activities Against Escherichia coli and Staphylococcus aureus
Research on N-[(1-aryl-3-phenyl-pyrazol-4-yl)methylene]-2-(halo-o-hydroxyphenyl)hydrazide derivatives has shown potent antibacterial activities, especially against Escherichia coli and Staphylococcus aureus. Such findings are significant in the development of new antibacterial agents to combat resistant strains of bacteria (Liu et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
N-[(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O/c19-18(20,21)15-8-6-13(7-9-15)17(26)25-23-11-14-10-22-24-16(14)12-4-2-1-3-5-12/h1-11H,(H,22,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSPPJLOCLSCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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